

Application Notes & Protocols: Utilizing Celdion for Protein Interaction Studies

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Compound of Interest

Compound Name: Celdion

Cat. No.: B373002

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Celdion is a novel proximity labeling technology designed to identify weak, transient, and stable protein-protein interactions (PPIs) within a native cellular environment. This approach overcomes the limitations of traditional methods like yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP), which can miss dynamic interactions or generate false positives. [1][2] The **Celdion** system utilizes an engineered enzyme fused to a protein of interest (the "bait"). When activated in living cells, this enzyme generates reactive biotin molecules that covalently tag nearby proteins (the "prey") within a nanometer-scale radius. [1][3] These biotinylated proteins can then be isolated and identified using mass spectrometry, providing a high-fidelity snapshot of the bait protein's interactome. [4][5]

This technology is particularly valuable for elucidating complex signaling pathways, identifying novel drug targets, and understanding the molecular mechanisms of disease. [6][7][8]

Application Note 1: Mapping the TGF- β Signaling Pathway

Objective: To identify known and novel interacting partners of the TGF- β type I receptor (TGF β RI) in response to ligand stimulation.

Background: The Transforming Growth Factor- β (TGF- β) signaling pathway is a crucial regulator of cellular processes like growth, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is implicated in cancer and fibrosis. Signaling is initiated by a TGF- β ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor (TGF β RI).[9][11][12] The activated TGF β RI, in turn, phosphorylates downstream SMAD proteins, which translocate to the nucleus to regulate gene expression.[10][11][12] While the core components are known, the full spectrum of regulatory and transient interactions remains an area of active investigation.

Methodology Summary: A **Celdion**-TGF β RI fusion construct and a negative control (**Celdion**-GFP) were expressed in HEK293T cells. Cells were either left untreated or stimulated with TGF- β 1. Following in-cell biotinylation, streptavidin affinity purification was performed, and enriched proteins were identified and quantified by LC-MS/MS.[4][5]

Quantitative Data Presentation:

The table below summarizes the top interacting proteins identified for **Celdion**-TGF β RI upon TGF- β 1 stimulation, ranked by their relative abundance compared to the unstimulated control.

Prey Protein	Gene	Function	Fold Change (Stimulated vs. Unstimulated)	p-value
SMAD2	SMAD2	Receptor- regulated SMAD	8.7	< 0.001
SMAD3	SMAD3	Receptor- regulated SMAD	8.1	< 0.001
SMAD4	SMAD4	Common- mediator SMAD	5.4	< 0.001
TGFBR2	TGFBR2	TGF- β Type II Receptor	4.9	< 0.005
SMAD7	SMAD7	Inhibitory SMAD	3.5	< 0.01
TRAF6	TRAF6	E3 ubiquitin ligase, non- SMAD signaling	2.8	< 0.05
PTPN3	PTPN3	Tyrosine phosphatase	2.5	< 0.05

Conclusion: The **Celdion** workflow successfully identified the canonical TGF β RI interactors (SMADs 2, 3, 4, and TGFBR2) with high statistical significance.[11][12] Furthermore, it captured the recruitment of the inhibitory SMAD7 and TRAF6, a key component of non-SMAD signaling pathways.[10][11][13] The identification of novel potential regulators like PTPN3 demonstrates the power of **Celdion** to expand our understanding of complex signaling networks.

Protocols

Protocol 1: Celdion Experimental Workflow

This protocol outlines the key steps from cell culture to mass spectrometry analysis.

1. Generation of **Celdion** Fusion Constructs: a. Subclone the gene of interest (e.g., TGFBR1) into a **Celdion** expression vector using standard molecular cloning techniques. The vector

should place the **Celdion** enzyme at either the N- or C-terminus of the bait protein. b. Verify the final construct by Sanger sequencing.

2. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. For a 10 cm dish, transfect 10-15 μ g of the **Celdion**-bait plasmid or **Celdion**-control plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. c. Allow cells to express the fusion protein for 24-48 hours.

3. Proximity Labeling: a. If studying a stimulus-dependent interaction, serum-starve the cells for 4-6 hours prior to stimulation. b. Add the stimulus (e.g., 5 ng/mL TGF- β 1) for the desired time (e.g., 30 minutes). c. Add biotin to a final concentration of 50 μ M. d. Incubate for the optimal labeling time (typically 10-30 minutes for modern ligases like TurboID) at 37°C.[14] e. Quench the labeling reaction by washing the cells three times with ice-cold PBS.

4. Cell Lysis and Protein Extraction: a. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Sonicate the lysate briefly to shear DNA and reduce viscosity. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

5. Affinity Purification of Biotinylated Proteins: a. Pre-wash high-capacity streptavidin magnetic beads with RIPA buffer.[15] b. Incubate the clarified protein lysate with the beads for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively to remove non-specific binders:

- 2x with RIPA buffer
- 1x with 1 M KCl
- 1x with 0.1 M Na₂CO₃
- 1x with 2 M urea in 10 mM Tris-HCl, pH 8.0
- 2x with RIPA buffer

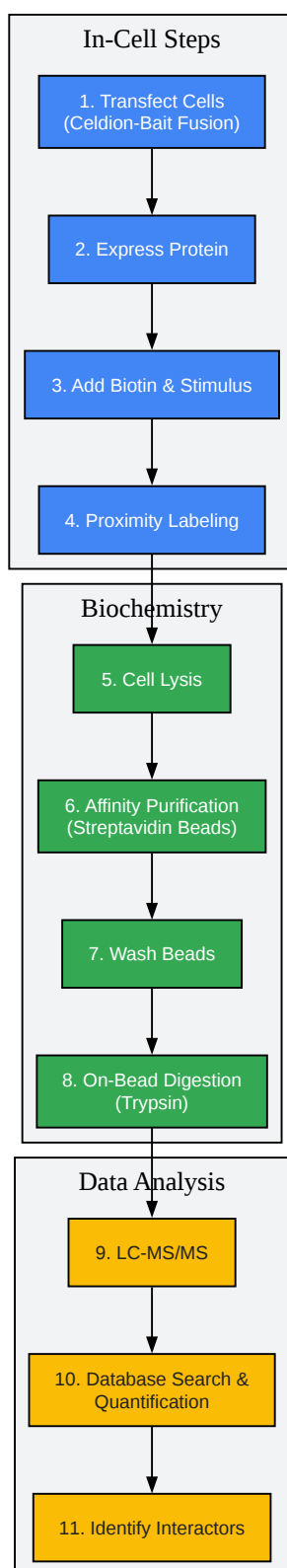
6. On-Bead Digestion for Mass Spectrometry: a. Resuspend the washed beads in 50 mM ammonium bicarbonate. b. Reduce proteins with 10 mM DTT for 30 minutes at 56°C. c. Alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in the dark. d. Digest proteins overnight at 37°C with sequencing-grade trypsin. e. Collect the supernatant containing the peptides. Elute remaining peptides from the beads with 2% formic acid. f. Desalt the pooled

peptides using a C18 StageTip. g. Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

7. LC-MS/MS and Data Analysis: a. Reconstitute peptides in 2% acetonitrile/0.1% formic acid. b. Analyze peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap). c. Search the raw data against a human protein database using a search engine like MaxQuant or Sequest.^[5] d. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the bait and control samples. Filter data based on fold-change and p-value to identify high-confidence interactors.

Mandatory Visualizations

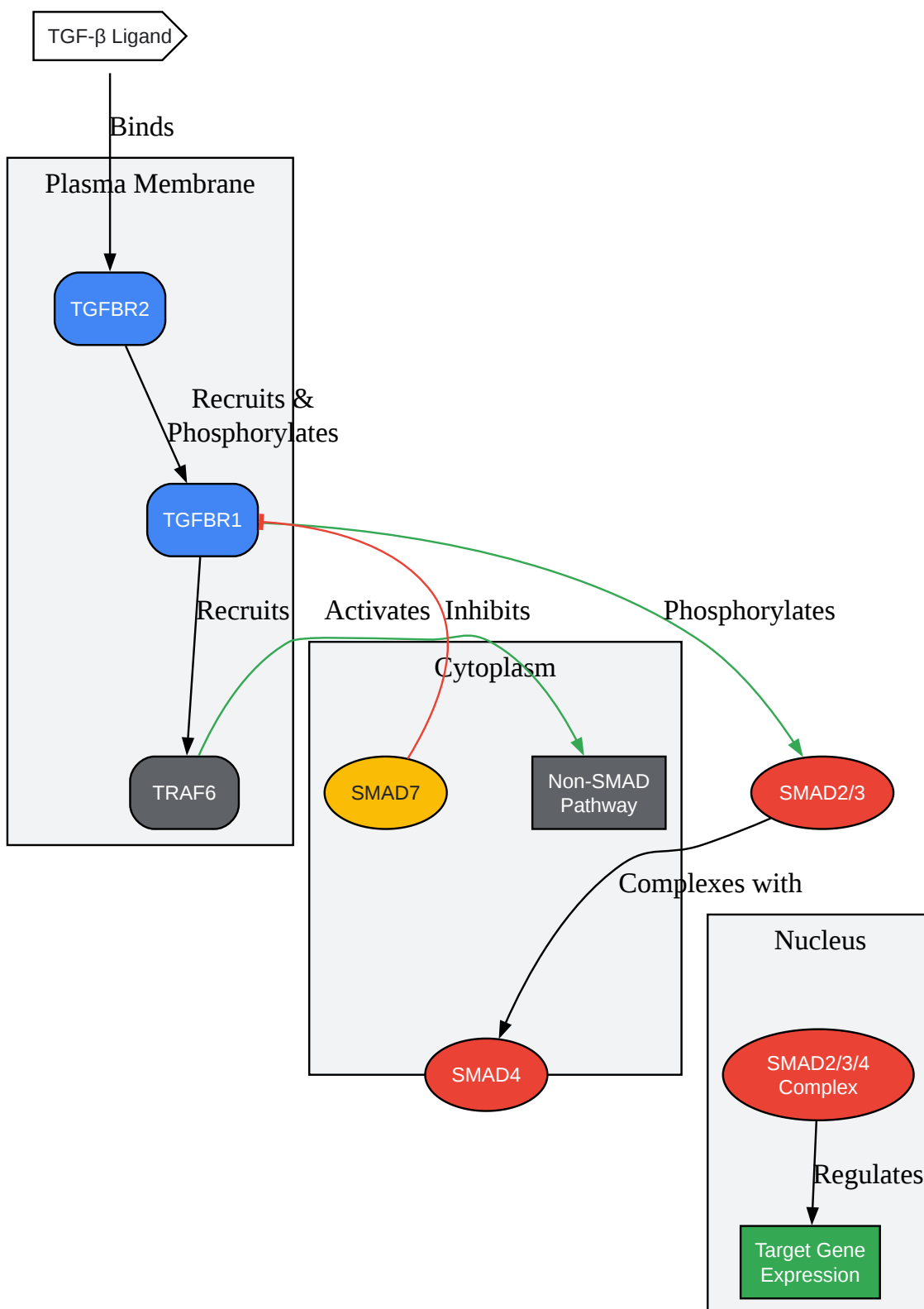
Diagram 1: Celdion Experimental Workflow



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Caption: Workflow for identifying protein interactions using **Celdion** technology.

Diagram 2: Simplified TGF- β Signaling Pathway



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Caption: Key protein interactions in the canonical and non-canonical TGF- β pathway.

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